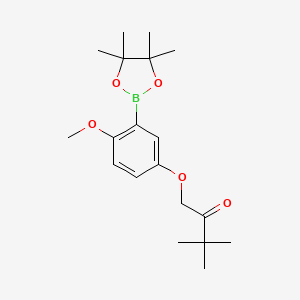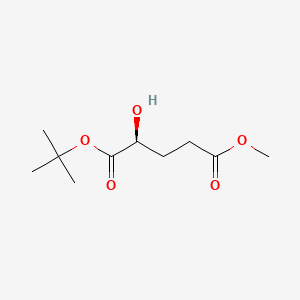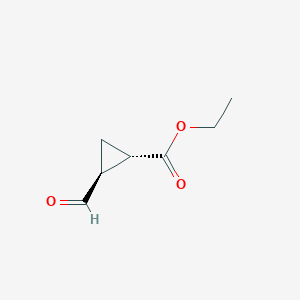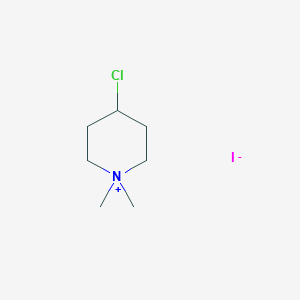![molecular formula C11H13NO4 B14014044 Ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate CAS No. 6635-79-6](/img/structure/B14014044.png)
Ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate is an organic compound with the molecular formula C11H13NO4 It is a derivative of phenoxy acetamide and is characterized by the presence of an ethyl ester group and a hydroxyimino functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate typically involves the reaction of 3-(hydroxyiminomethyl)phenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitro group.
Reduction: The hydroxyimino group can be reduced to form an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can react with the phenoxy group under basic conditions.
Major Products Formed
Oxidation: Formation of ethyl 2-[3-(nitromethyl)phenoxy]acetate.
Reduction: Formation of ethyl 2-[3-(aminomethyl)phenoxy]acetate.
Substitution: Formation of various substituted phenoxy acetates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenoxy group can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate can be compared with other similar compounds such as:
Ethyl 2-[3-(aminomethyl)phenoxy]acetate: Similar structure but with an amine group instead of a hydroxyimino group.
Ethyl 2-[3-(nitromethyl)phenoxy]acetate: Similar structure but with a nitro group instead of a hydroxyimino group.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
6635-79-6 |
|---|---|
Molecular Formula |
C11H13NO4 |
Molecular Weight |
223.22 g/mol |
IUPAC Name |
ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate |
InChI |
InChI=1S/C11H13NO4/c1-2-15-11(13)8-16-10-5-3-4-9(6-10)7-12-14/h3-7,14H,2,8H2,1H3 |
InChI Key |
BJUNLWKZVSKZQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC=CC(=C1)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


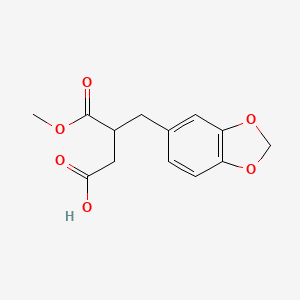
![Methyl 9-bromo-2-hydroxy-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate](/img/structure/B14013985.png)
![[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(4-methylphenyl)carbamate]](/img/structure/B14014000.png)
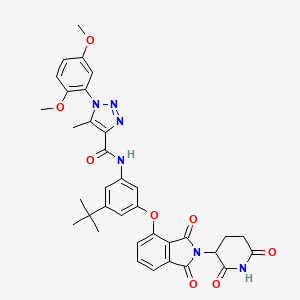

![6-Bromo-4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]quinoline](/img/structure/B14014019.png)


